2-Methyl-3-(2-methylphenyl)propanoic acid
Overview
Description
2-Methyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O2. It is a carboxylic acid building block that participates in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the reaction of 2-methylphenylacetic acid with a suitable reagent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-3-(2-methylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid:
3-Phenylpropanoic acid: Contains a phenyl group instead of a methylphenyl group.
2-Methyl-3-phenylpropanol: A related compound formed from the reduction of 2-Methyl-3-(2-methylphenyl)propanoic acid.
Uniqueness
This compound is unique due to its specific combination of a methyl group and a methylphenyl group attached to the propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Biological Activity
2-Methyl-3-(2-methylphenyl)propanoic acid, a derivative of propanoic acid, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
This compound features a propanoic acid backbone substituted with a methyl group and a 2-methylphenyl group, contributing to its unique chemical and physical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring engages in π-π stacking interactions, influencing the conformation and activity of target proteins.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. A study evaluated its impact on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity against various cancer cell lines. For instance, it was tested against 60 human tumor cell lines, revealing promising results in inhibiting cell proliferation . The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It exhibited activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL for specific pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Study 1: Anti-inflammatory Effects
A study conducted on rat models demonstrated that administration of this compound significantly reduced paw edema induced by inflammatory agents. The reduction was comparable to standard NSAIDs, indicating its therapeutic potential in inflammatory diseases .
Case Study 2: Antitumor Efficacy
In a comparative study involving various derivatives, this compound showed an IC50 value below 100 µM against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, highlighting its effectiveness as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Properties |
---|---|---|
2-Methylpropanoic acid | Mild anti-inflammatory | Simple structure |
3-Phenylpropanoic acid | Moderate antitumor | Enhanced lipophilicity |
2-Methyl-3-(4-chlorophenyl)propanoic acid | Stronger COX inhibition | Chlorine substitution alters reactivity |
Properties
IUPAC Name |
2-methyl-3-(2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORRXZKLVDDEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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